molecular formula C18H20ClN3O3 B2594554 5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one CAS No. 2034379-44-5

5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one

Cat. No. B2594554
CAS RN: 2034379-44-5
M. Wt: 361.83
InChI Key: DDPKFDVXOPPJRR-UHFFFAOYSA-N
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Description

5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one, also known as CP 47,497, is a synthetic cannabinoid that was developed in the 1980s. It is structurally similar to the psychoactive component of marijuana, delta-9-tetrahydrocannabinol (THC). CP 47,497 has been used in scientific research to investigate the effects of cannabinoids on the body and brain.

Scientific Research Applications

Antimicrobial Applications

Some novel derivatives, including those similar to the specified compound, have been synthesized and evaluated for their antimicrobial activities. For example, Bektaş et al. (2007) synthesized 1,2,4-Triazole derivatives and evaluated their antimicrobial activities. Some of these compounds demonstrated good or moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Drug Development for HIV-1

Compounds with structures similar to the one mentioned have been synthesized and evaluated for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors. Romero et al. (1994) discovered that replacing certain moieties in their lead molecule with various substituted indoles provided derivatives that were significantly more potent than the original compound, illustrating the importance of structural modifications in drug development for HIV-1 treatment (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).

Analgesic and Anti-inflammatory Agents

Further research into compounds with similar structures has led to the development of novel agents with potential analgesic and anti-inflammatory properties. Abu‐Hashem et al. (2020) synthesized new heterocyclic compounds derived from visnagenone and khellinone, demonstrating significant inhibitory activity on COX-2 selectivity and showing promising analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Receptor Interaction Studies

Compounds featuring the piperazine moiety are also valuable tools in studying receptor interactions in the human brain. For instance, Hamik and Peroutka (1989) explored the affinity of 1-(m-chlorophenyl)piperazine (mCPP) for various neurotransmitter receptor binding sites in human brain membranes. Their findings demonstrated mCPP's equipotency across multiple 5-hydroxytryptamine (5-HT) receptor subtypes, offering insights into its potential therapeutic applications and effects (Hamik & Peroutka, 1989).

properties

IUPAC Name

5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c1-20-12-13(16(25-2)11-17(20)23)18(24)22-9-7-21(8-10-22)15-6-4-3-5-14(15)19/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPKFDVXOPPJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one

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